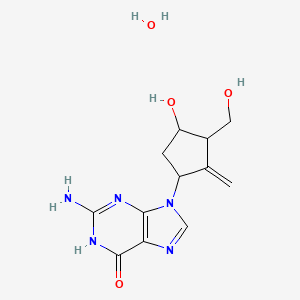
Entecavir hydrate
Overview
Description
Entecavir hydrate, also known as this compound, is a guanosine nucleoside analogue with potent antiviral activity. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infection. This compound inhibits the replication of HBV by interfering with the viral DNA polymerase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Entecavir hydrate involves several key steps:
Formation of the cyclopentyl ring: The starting material, a suitable cyclopentyl derivative, undergoes a series of reactions to introduce the hydroxyl and methylene groups.
Attachment of the purine base: The cyclopentyl intermediate is then coupled with a purine base, specifically guanine, through a glycosidic bond formation.
Hydration: The final step involves the hydration of the compound to form the monohydrate form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Entecavir hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the cyclopentyl ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Ketones or aldehydes derived from the hydroxyl groups.
Reduction products: Modified purine bases or cyclopentyl rings.
Substitution products: Compounds with new functional groups attached to the amino group.
Scientific Research Applications
Entecavir hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Extensively studied for its antiviral properties, particularly against HBV.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mechanism of Action
The compound exerts its antiviral effects by inhibiting the HBV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation results in chain termination and prevents the synthesis of viral DNA. The molecular targets include the viral polymerase enzyme and the pathways involved in viral replication.
Comparison with Similar Compounds
Similar Compounds
Penciclovir: Another guanosine analogue with antiviral activity, used primarily for herpes simplex virus infections.
Acyclovir: A nucleoside analogue used to treat herpes simplex and varicella-zoster virus infections.
Lamivudine: A nucleoside analogue used to treat HBV and HIV infections.
Uniqueness
Entecavir hydrate is unique due to its high potency and selectivity against HBV. It has a longer intracellular half-life compared to other nucleoside analogues, which contributes to its effectiveness in inhibiting viral replication.
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVEXCTPGULBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














